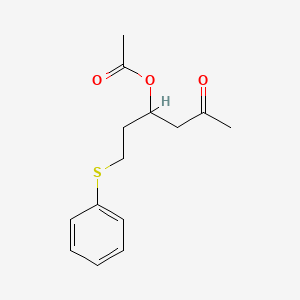![molecular formula C31H38O13 B14413569 Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 82933-97-9](/img/structure/B14413569.png)
Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 1,2-propanediol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene is a complex polymeric compound. This compound is synthesized through the polymerization of multiple monomers, including 1,3-benzenedicarboxylic acid, 2,5-furandione, hexanedioic acid, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene. The resulting polymer exhibits unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves a series of condensation reactions. The primary monomers, 1,3-benzenedicarboxylic acid, 2,5-furandione, hexanedioic acid, 1,2-propanediol, and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, are reacted under controlled conditions to form the polymer. The reaction typically occurs in the presence of a catalyst, such as a strong acid or base, to facilitate the condensation process. The reaction temperature and pressure are carefully controlled to ensure the formation of the desired polymer structure.
Industrial Production Methods: In industrial settings, the production of this polymer is scaled up using large reactors. The monomers are fed into the reactor in precise ratios, and the reaction conditions are optimized for maximum yield and efficiency. The polymer is then purified through processes such as precipitation, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated products.
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to interact with specific enzymes, receptors, or cellular components, leading to desired biological or chemical outcomes. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner at the target site.
Comparison with Similar Compounds
- 1,2-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, and 1,2-propanediol
- 1,4-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, and 1,2-propanediol
Comparison: Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 1,2-propanediol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene exhibits unique properties due to the presence of 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene. This component imparts enhanced mechanical strength, thermal stability, and chemical resistance, making the polymer suitable for demanding applications.
Properties
CAS No. |
82933-97-9 |
|---|---|
Molecular Formula |
C31H38O13 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C8H6O4.C6H10O4.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);1-2H;3-5H,2H2,1H3 |
InChI Key |
XJWMHJJTLPENDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
82933-97-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

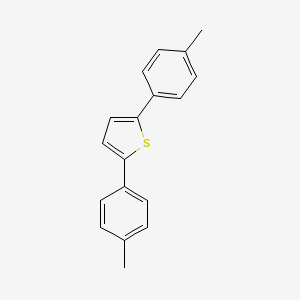
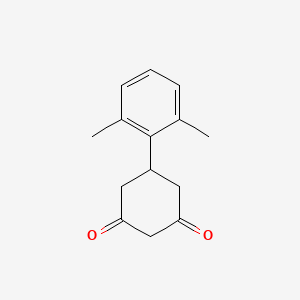
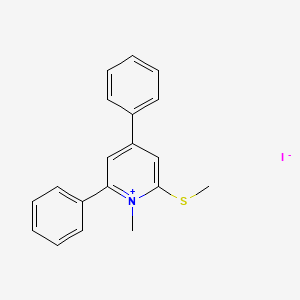
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

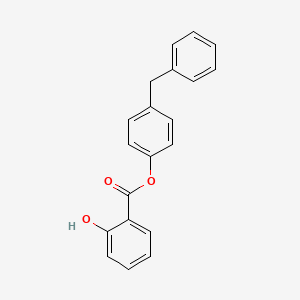
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
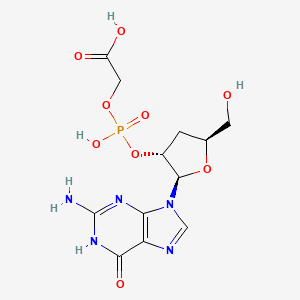
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
